![molecular formula C₄₇H₄₈N₄O₁₀S₂ B1142238 2-[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl] Zafirlukast CAS No. 1160235-26-6](/img/new.no-structure.jpg)
2-[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl] Zafirlukast
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl] Zafirlukast is a synthetic compound known for its potent, selective, and orally active properties as a cysteinyl leukotriene type 1 receptor antagonist . This compound is an impurity of Zafirlukast, which is used in the treatment of asthma by preventing bronchoconstriction and inflammation .
Vorbereitungsmethoden
The synthesis of 2-[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl] Zafirlukast involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the core structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.
Functional group modifications:
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve optimization of reaction conditions to enhance yield and reduce production costs. This includes the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis.
Analyse Chemischer Reaktionen
2-[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl] Zafirlukast undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like methoxy or sulfonyl groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to facilitate the desired transformations.
Wissenschaftliche Forschungsanwendungen
2-[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl] Zafirlukast has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of analytical methods and quality control of pharmaceutical formulations.
Biology: The compound is studied for its biological activity, particularly its role as a leukotriene receptor antagonist, which helps in understanding the mechanisms of inflammatory diseases.
Medicine: Research focuses on its potential therapeutic applications in treating asthma and other inflammatory conditions by inhibiting leukotriene-mediated responses.
Industry: The compound is used in the pharmaceutical industry for the synthesis of related compounds and as a standard for quality assurance.
Wirkmechanismus
The mechanism of action of 2-[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl] Zafirlukast involves its binding to cysteinyl leukotriene type 1 receptors. By blocking these receptors, the compound prevents the binding of leukotrienes, which are inflammatory mediators. This inhibition reduces bronchoconstriction, mucus secretion, and inflammation, thereby alleviating symptoms of asthma and other allergic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl] Zafirlukast include other leukotriene receptor antagonists such as Montelukast and Pranlukast. Compared to these compounds, this compound exhibits unique structural features, such as the presence of a methoxy group and a sulfonyl group, which may contribute to its specific binding affinity and pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
1160235-26-6 |
|---|---|
Molekularformel |
C₄₇H₄₈N₄O₁₀S₂ |
Molekulargewicht |
893.03 |
Synonyme |
N-[2,3-Bis[[2-methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


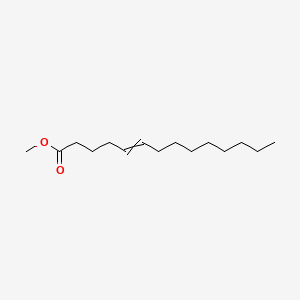
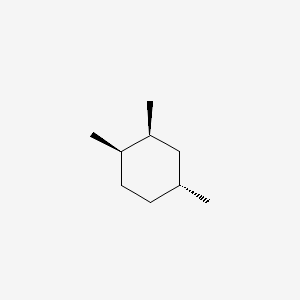
![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B1142162.png)
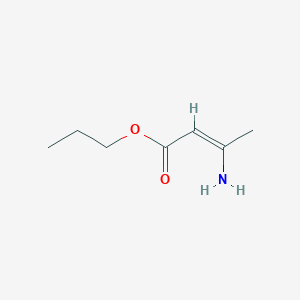
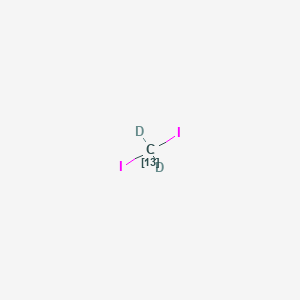
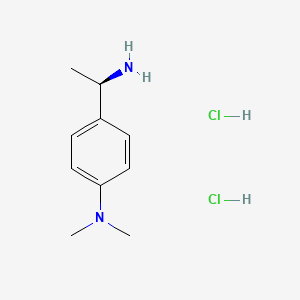
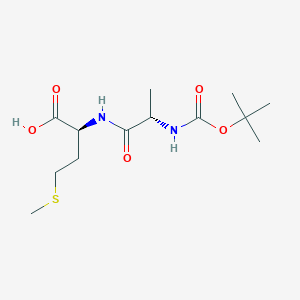
![5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1142176.png)
